ISC-4

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

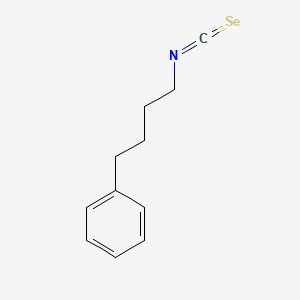

Phenylbutyl isoselenocyanate, commonly referred to as ISC-4, is a synthetic compound derived from naturally occurring phenylalkyl isothiocyanates. It was developed as a potent inhibitor of the phosphoinositide 3-kinase/Akt signaling pathway, which is often dysregulated in various cancers. The compound features a selenium atom replacing the sulfur atom found in its isothiocyanate analogs, enhancing its anticancer properties. ISC-4 has shown significant potential in inducing apoptosis specifically in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .

The biological activity of ISC-4 has been extensively studied, particularly regarding its anticancer properties. It has demonstrated efficacy against multiple cancer cell lines, including those from colon cancer and acute myeloid leukemia. In studies involving human colon cancer cell lines, ISC-4 exhibited an IC50 value significantly lower than that of its sulfur analogs, indicating higher potency in inhibiting cell growth and inducing apoptosis . Additionally, ISC-4 has been shown to enhance the effectiveness of conventional chemotherapy agents like cytarabine in acute myeloid leukemia models .

ISC-4 can be synthesized through a method that involves the reaction of phenylbutylamine with selenium compounds and carbon disulfide or similar reagents to introduce the isoselenocyanate functional group. The synthesis process typically requires careful control of reaction conditions to ensure high purity and yield. The method has been optimized over time to enhance the efficiency of producing this compound while minimizing by-products .

ISC-4's primary application lies in cancer therapy, particularly for types resistant to conventional treatments. Its role as a selective Akt inhibitor makes it suitable for use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents. Ongoing research explores its potential use in clinical settings for treating various cancers, including colon cancer and acute myeloid leukemia . Beyond oncology, studies are also investigating its effects on other diseases where Akt signaling plays a critical role.

Interaction studies have demonstrated that ISC-4 interacts with specific cellular pathways involved in apoptosis and survival signaling. Notably, it enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic signals mediated by Akt. These interactions have been validated through various cellular assays and animal models, showing that ISC-4 not only induces cell death but also modulates the tumor microenvironment favorably for therapeutic outcomes .

Several compounds share structural or functional similarities with ISC-4. These include:

- Phenylbutyl isothiocyanate: The sulfur analog of ISC-4; while it exhibits anticancer properties, it is less potent than ISC-4.

- Benzyl isoselenocyanate: Another isoselenocyanate compound that shows promise in cancer treatment but may differ in potency and selectivity.

- Selenium-containing compounds: General class including various organoselenium compounds known for their anticancer activities.

Comparison TableCompound Structure Type Potency (IC50) Mechanism of Action ISC-4 Isoselenocyanate 6.57 µM Akt inhibition leading to apoptosis Phenylbutyl isothiocyanate Isothiocyanate 38.1 µM Akt inhibition but less selective Benzyl isoselenocyanate Isoselenocyanate TBD Similar mechanism; requires further study General organoselenium compounds Various Variable Diverse mechanisms depending on structure

| Compound | Structure Type | Potency (IC50) | Mechanism of Action |

|---|---|---|---|

| ISC-4 | Isoselenocyanate | 6.57 µM | Akt inhibition leading to apoptosis |

| Phenylbutyl isothiocyanate | Isothiocyanate | 38.1 µM | Akt inhibition but less selective |

| Benzyl isoselenocyanate | Isoselenocyanate | TBD | Similar mechanism; requires further study |

| General organoselenium compounds | Various | Variable | Diverse mechanisms depending on structure |

ISC-4 stands out due to its unique selenium-based structure that enhances its biological activity compared to sulfur analogs, making it a compelling candidate for further research and development in cancer therapeutics .

The phosphoinositide 3-kinase/protein kinase B pathway represents one of the most frequently dysregulated signaling networks in human malignancies, with aberrant activation observed in approximately 70% of acute myeloid leukemia cases [1] [2]. ISC-4 demonstrates remarkable selectivity in targeting this pathway, achieving significant inhibition of phosphorylated protein kinase B (p-Akt) at serine 473 residue across multiple cancer cell lines [1] [2] [6].

In primary human acute myeloid leukemia cells, ISC-4 treatment at concentrations ranging from 1 to 10 micromolar resulted in dose-dependent inhibition of phosphoinositide 3-kinase/protein kinase B activation within 24 hours [1] [2]. The mechanism involves direct interference with the phosphorylation cascade, preventing the activation of downstream survival signals that normally protect cancer cells from apoptotic cell death [7]. Importantly, ISC-4-mediated p-Akt inhibition occurs without affecting normal hematopoietic cells, suggesting a selective targeting mechanism that exploits the heightened dependence of cancer cells on this survival pathway [1] [2].

The temporal correlation between p-Akt inhibition and apoptosis induction provides compelling evidence for a causal relationship [1] [8]. Western blot densitometric analysis revealed that the downregulation of phosphorylated Akt precedes the appearance of apoptotic markers, including cleaved caspase-3 and poly(ADP-ribose) polymerase, establishing p-Akt inhibition as an initiating event in the ISC-4-induced cell death cascade [1] [8].

Furthermore, the compound's efficacy extends across diverse cancer types, with significant phosphoinositide 3-kinase/protein kinase B pathway inhibition documented in colon cancer cell lines SW480 and RKO [9], prostate cancer cells [10], and various leukemic cell lines including OCI-AML3, MOLM-13, and MV4-11 [1] [2]. This broad spectrum of activity underscores the universal importance of this pathway in cancer cell survival and the therapeutic potential of ISC-4 as a targeted agent.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

The selenium moiety of ISC-4 confers unique redox properties that distinguish it from sulfur-based isothiocyanate analogs, enabling enhanced reactive oxygen species generation through multiple complementary mechanisms [4] [5]. The compound's ability to undergo redox cycling represents a fundamental aspect of its molecular mechanism, resulting in the continuous production of superoxide anions, hydrogen peroxide, and other reactive oxygen species that overwhelm cellular antioxidant defenses [4].

Comparative studies utilizing chemiluminescence assays demonstrated that ISC-4 exhibits significantly greater redox cycling capacity than corresponding isothiocyanate compounds [4]. When mixed with reduced glutathione, ISC-4 generates markedly higher levels of superoxide and other reactive oxygen species per unit time, establishing the selenium substitution as critical for enhanced oxidative activity [4]. This redox cycling capability stems from the formation of selenohydryl groups (-SeH) following conjugation with cellular thiols, which possess superior redox cycling properties compared to sulfhydryl groups (-SH) generated by isothiocyanate analogs [4].

In LNCaP prostate cancer cells, ISC-4 treatment at 5 to 10 micromolar concentrations rapidly induced detectable reactive oxygen species accumulation using dihydroethidium as a fluorescent probe [3] [11]. The temporal pattern of reactive oxygen species generation preceded other apoptotic events, suggesting that oxidative stress serves as an initiating signal for downstream cell death mechanisms [3]. The critical role of reactive oxygen species in ISC-4-mediated cytotoxicity was confirmed through rescue experiments using N-acetyl-L-cysteine, a potent antioxidant that significantly attenuated both reactive oxygen species production and apoptotic cell death [3] [11].

The oxidative stress induced by ISC-4 targets multiple cellular compartments, with particular emphasis on mitochondrial dysfunction [8]. Flow cytometric analysis using mitochondria-specific reactive oxygen species indicators revealed dose-dependent increases in mitochondrial reactive oxygen species production, correlating with mitochondrial membrane depolarization and subsequent cytochrome c release [8]. This mitochondrial targeting represents a strategic advantage, as cancer cells typically exhibit elevated baseline reactive oxygen species levels and may be more susceptible to oxidative stress-induced apoptosis than normal cells [4].

The compound's thiol reactivity contributes to its oxidative effects through direct interaction with cysteine sulfhydryl groups on critical cellular proteins [5]. ISC-4 demonstrates reactivity toward protein thiols at nanomolar concentrations, potentially disrupting the function of antioxidant enzymes and further exacerbating cellular oxidative stress [5]. This dual mechanism of direct reactive oxygen species generation and antioxidant system impairment creates a synergistic effect that amplifies the compound's cytotoxic potential.

Activation of Pro-Apoptotic Pathways

ISC-4 orchestrates a complex cascade of pro-apoptotic signaling events that culminate in programmed cell death through both intrinsic and extrinsic apoptotic pathways [3] [12] [8]. The compound's ability to activate multiple apoptotic mechanisms simultaneously ensures efficient elimination of cancer cells while minimizing the likelihood of resistance development.

The intrinsic mitochondrial apoptotic pathway represents the primary route through which ISC-4 induces cell death [3] [8]. Treatment with ISC-4 results in the upregulation and phosphorylative activation of p53 at serine 15, a critical tumor suppressor protein that serves as a central coordinator of cellular stress responses [3] [11]. Activated p53 functions as a transcription factor, promoting the expression of pro-apoptotic genes including p53-upregulated modulator of apoptosis (PUMA) and Bcl-2-associated X protein (Bax) [3] [13].

The p53-PUMA-Bax signaling axis forms a critical component of ISC-4-induced apoptosis [3]. PUMA, classified as a BH3-only protein, facilitates mitochondrial outer membrane permeabilization by directly activating Bax and neutralizing anti-apoptotic Bcl-2 family members [13] [14]. Gene silencing experiments using small interfering RNA targeting PUMA and Bax provided substantial protection against ISC-4-induced apoptosis, confirming the essential role of this pathway [3] [11]. The selective knockdown of p21, another p53 target gene, offered minimal protection, indicating that cell cycle arrest mechanisms are insufficient to prevent ISC-4-mediated cell death [3].

Mitochondrial outer membrane permeabilization induced by ISC-4 results in the release of cytochrome c into the cytosol, where it participates in apoptosome formation together with apoptotic protease-activating factor-1 and procaspase-9 [8] [15]. This mitochondrial dysfunction is evidenced by significant mitochondrial membrane depolarization observed through flow cytometric analysis using potential-sensitive fluorochromes [8]. The rapid kinetics of cytochrome c release, typically occurring within 5 minutes of mitochondrial permeabilization, ensures swift progression of the apoptotic cascade [16] [17].

Caspase activation represents a central component of ISC-4-induced apoptosis, with dose- and time-dependent increases observed in multiple caspase family members [8] [3]. Caspase-3, the primary executioner caspase, undergoes proteolytic activation following ISC-4 treatment, leading to the cleavage of critical cellular substrates including poly(ADP-ribose) polymerase [8] [18]. The essential role of caspases in ISC-4-mediated cell death was demonstrated through rescue experiments using pan-caspase inhibitors, which significantly attenuated apoptotic progression [3].

ISC-4 also facilitates the activation of Prostate Apoptosis Response-4 (Par-4), a tumor suppressor protein that enhances apoptotic signaling [12] [19]. Caspase-3-mediated cleavage of Par-4 at the EEPD131↓G site generates a 25 kilodalton C-terminal fragment that translocates to the nucleus and exhibits enhanced pro-apoptotic activity [19] [20]. This cleaved Par-4 fragment contributes to apoptotic amplification by inhibiting nuclear factor kappa B signaling and promoting additional pro-apoptotic gene expression [19].